4-Amino-4-methylhexanoicacidhydrochloride
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Overview
Description
4-Amino-4-methylhexanoicacidhydrochloride is a chemical compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of an amino group attached to the gamma carbon atom of the hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methylhexanoicacidhydrochloride typically involves the reaction of 4-methylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methylhexanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Amino-4-methylhexanoicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-methylhexanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, or interact with receptors to exert its effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino Hexanoic Acid: Similar in structure but lacks the methyl group on the hexanoic acid backbone.
Gamma-Aminobutyric Acid (GABA): A well-known neurotransmitter with a similar gamma amino acid structure.
4-Methylhexanoic Acid: Similar in structure but lacks the amino group.
Uniqueness
4-Amino-4-methylhexanoicacidhydrochloride is unique due to the presence of both an amino group and a methyl group on the hexanoic acid backbone. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H16ClNO2 |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-amino-4-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-7(2,8)5-4-6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H |
InChI Key |
KRGUEVUGNHAQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(=O)O)N.Cl |
Origin of Product |
United States |
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